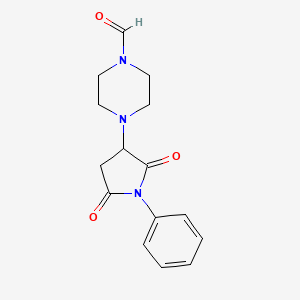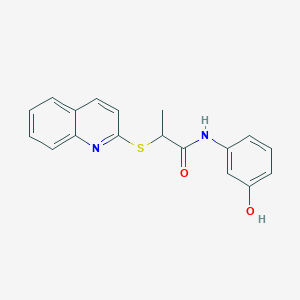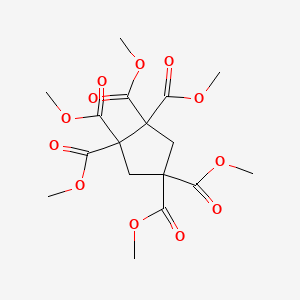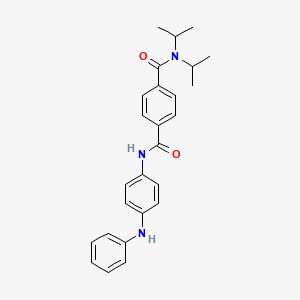
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde, also known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDP belongs to the class of piperazinecarbaldehyde compounds and is known for its unique structure and properties.
Mécanisme D'action
The exact mechanism of action of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act on several different pathways in the body. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to inhibit the activity of enzymes such as caspase-3 and caspase-9, which are involved in programmed cell death. It may also modulate the activity of ion channels in the brain, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in the brain and may help to protect neurons from damage. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has also been shown to improve cognitive function and memory in animal models. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde in lab experiments is its unique structure and properties, which make it a useful tool for studying various biological processes. However, one limitation of using 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several potential future directions for research on 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde may be useful in the development of new anti-inflammatory and anti-tumor therapies. Further research is needed to fully understand the mechanism of action of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde and its potential therapeutic applications.
Méthodes De Synthèse
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde can be synthesized using a variety of methods, including the reaction of piperazinecarbaldehyde with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to obtain high yields of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde. Other methods of synthesis include the use of reductive amination and the reaction of piperazinecarbaldehyde with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid ethyl ester.
Applications De Recherche Scientifique
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has also been studied for its potential anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-11-16-6-8-17(9-7-16)13-10-14(20)18(15(13)21)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOCPQNADFVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)


![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)

![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)

![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)


![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)